molecular formula C12H11N3O5S B11022590 2,6-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

2,6-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11022590
M. Wt: 309.30 g/mol
InChI Key: HWYJVLHSIKGBNU-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a 5-nitro-1,3-thiazol-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 5-nitro-1,3-thiazol-2-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, are crucial. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,6-dimethoxy-N~1~-(5-amino-1,3-thiazol-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a pyrrole group instead of a nitro group.

    N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Similar benzamide core with different substituents on the thiazole ring.

Uniqueness

2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C12H11N3O5S

Molecular Weight

309.30 g/mol

IUPAC Name

2,6-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H11N3O5S/c1-19-7-4-3-5-8(20-2)10(7)11(16)14-12-13-6-9(21-12)15(17)18/h3-6H,1-2H3,(H,13,14,16)

InChI Key

HWYJVLHSIKGBNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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